![molecular formula C14H10N4 B1662413 6,11-Dihydroquinoxalino[2,3-b]quinoxaline CAS No. 531-46-4](/img/structure/B1662413.png)

6,11-Dihydroquinoxalino[2,3-b]quinoxaline

Übersicht

Beschreibung

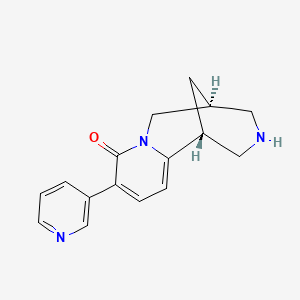

6,11-Dihydroquinoxalino[2,3-b]quinoxaline is a chemical compound with the linear formula C14H10N4 . It is also known as 5,12-Dihydroquinoxalino[2,3-b]quinoxaline . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of dihydroquinoxalino[2,3-b]quinoxalines involves reacting appropriately substituted 1,2-phenylenediamines with 2,3-dichloroquinoxalines over sodium carbonate in refluxing dimethylformamide . Acylation is generally accomplished by long heating in a large excess of the anhydride . Alternatively, conventional acylation with the acyl halide in pyridine is possible .

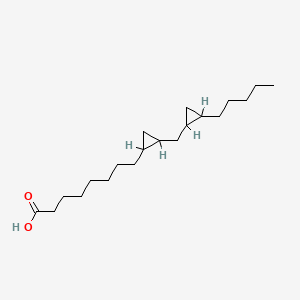

Molecular Structure Analysis

The molecular structure of 6,11-Dihydroquinoxalino[2,3-b]quinoxaline is represented by the linear formula C14H10N4 . The molecular weight of this compound is 234.263 .

Wissenschaftliche Forschungsanwendungen

Photoinitiators of Polymerization

Quinoxaline-based compounds like “6,11-Dihydroquinoxalino[2,3-b]quinoxaline” have been identified as promising scaffolds for the design of UV-centered and visible light photo-initiating systems . These compounds are used in photopolymerization, a process that offers a unique opportunity to convert liquid monomers to polymers using light as the activation source .

Electroluminescent Materials

Quinoxaline derivatives have found applications as efficient electroluminescent materials . These materials are used in organic light-emitting devices , which have a wide range of applications in display technology.

Fluorescent Materials

Quinoxaline-based compounds are also used as fluorescent materials . These materials have the ability to absorb light at certain wavelengths and then re-emit light at longer wavelengths. They are used in a variety of applications, including biological imaging and diagnostics.

Organic Semiconductors

Quinoxaline derivatives have been used as organic semiconductors . Organic semiconductors have a wide range of applications, including organic field-effect transistors, organic solar cells, and organic light-emitting diodes.

Bioimaging Agents

Red emissive carbon dots (RCDs), synthesized from quinoxaline-based compounds, have shown promise for bioimaging applications . RCDs with low cytotoxicity, weak auto-fluorescence, and deep-tissue penetration are particularly useful as imaging agents in biomedical applications .

Solar Cell Applications

Quinoxaline scaffolds have been utilized for the design and development of organic sensitizers for solar cell applications . These organic sensitizers are used to enhance the efficiency of solar cells by increasing their ability to absorb light.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6,11-dihydroquinoxalino[2,3-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKYYZDYHYOKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dihydroquinoxalino[2,3-b]quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)